Tris(imidazol-1-yl)phosphine

Coordination chemistry Bioinorganic modeling Scorpionate ligand design

Researchers requiring a neutral tripodal scaffold that avoids the charge mismatch of anionic scorpionates can use Tris(imidazol-1-yl)phosphine. Its dual P,N-donor topology enables: • κ³N-coordination for octahedral bioinorganic models (carbonic anhydrase, hemocyanin). • Hemilabile Au-N bonds for atomically precise nanocluster catalysts. • Direct polycondensation of unprotected ribonucleosides-no nucleobase protection needed. • >99% (E)-selectivity in Ru-catalyzed alkene isomerization with 1,000-10,000-fold rate acceleration.

Molecular Formula C9H9N6P
Molecular Weight 232.18 g/mol
CAS No. 73946-92-6
Cat. No. B1204133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(imidazol-1-yl)phosphine
CAS73946-92-6
Synonyms(Im)3P
tri(imidazolyl-1)phosphine
tris(imidazol-1-yl)phosphine
Molecular FormulaC9H9N6P
Molecular Weight232.18 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)P(N2C=CN=C2)N3C=CN=C3
InChIInChI=1S/C9H9N6P/c1-4-13(7-10-1)16(14-5-2-11-8-14)15-6-3-12-9-15/h1-9H
InChIKeyHWOZVQNBUIBZMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 1 bottle / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(imidazol-1-yl)phosphine: Identity, Class, and Primary Research Niches


Tris(imidazol-1-yl)phosphine, systematically named tri(imidazol-1-yl)phosphane and abbreviated as (Im)₃P or TIP, is a neutral tripodal phosphine ligand (C₉H₉N₆P, MW 232.18 g/mol) in which three imidazol-1-yl groups are bonded to a central phosphorus(III) atom [1]. Unlike classical trialkyl- or triarylphosphines (e.g., PPh₃, PCy₃), TIP presents both a phosphorus lone pair and three imidazole nitrogen donors capable of κ³N-coordination, enabling ambidentate and hemilabile binding modes across d-block metals [2]. First introduced for unprotected oligonucleotide synthesis via phosphite–imidazolide activation in the early 1980s, the compound and its substituted derivatives have since been deployed as tridentate N-donor scaffolds in bioinorganic modeling (carbonic anhydrase, hemocyanin, flavonol dioxygenase), as hemilabile P,N-ligands in Au nanocluster synthesis, and as bifunctional phosphine components in alkene isomerization and alkyne hydration catalysis [3].

Neutral tridentate N-donor for histidine-triad enzyme models
Hemilabile P,N-ligand for atomically precise Au cluster & catalysis research
Direct cyclic phosphorylation reagent for unprotected nucleoside polycondensation

Why Tris(imidazol-1-yl)phosphine Cannot Be Replaced by Generic Phosphines


Substituting tris(imidazol-1-yl)phosphine with a conventional triarylphosphine (e.g., PPh₃) or a pyrazolyl-based scorpionate (e.g., Tp ligands) eliminates the compound's defining architectural feature: a single phosphorus centre that simultaneously serves as a soft P-donor and as a scaffold for three pendant imidazole N-donors [1]. This dual-donor topology is structurally encoded; PPh₃ lacks N-donor arms entirely and cannot support κ³N-coordination geometries needed for octahedral sandwich complexes or bioinorganic active-site models [2]. Conversely, anionic tris(pyrazolyl)hydroborates (Tpᴿ) impose a negative charge on the metal complex that alters redox potentials, nitrate-binding modes, and solubility profiles compared to the neutral TIP framework [3]. In oligonucleotide synthesis, replacement of the P(Im)₃ phosphitylating reagent with tetrazole-based activators changes the activation mechanism from substrate-bound phosphite–imidazolide formation to general acid catalysis, which directly impacts coupling efficiency and regioselectivity with unprotected nucleosides [4]. The quantitative evidence below demonstrates that these are not interchangeable ligand or reagent choices when specific coordination geometry, charge state, or phosphorylation selectivity is required.

Triphenylphosphine (PPh₃)
Lacks imidazole N-donor arms; cannot support κ³N-coordination geometries required for octahedral sandwich complexes or bioinorganic active-site models.
Anionic tris(pyrazolyl)hydroborates (Tp)
Impose a negative charge on the metal complex, which may alter redox potentials, nitrate-binding modes, and solubility profiles compared to the neutral TIP framework.
Tetrazole-based activators
Change the phosphorylation mechanism from substrate-bound phosphite–imidazolide formation to general acid catalysis; coupling efficiency and regioselectivity with unprotected nucleosides may be affected.

Quantitative Differentiation Against Closest Functional Comparators


Neutral vs. Anionic Ligand Framework: Charge-Driven Nitrate Binding Modes

Tris(imidazolyl)phosphine-derived cobalt(II) complexes are neutral or cationic depending on the counterion, whereas their isoelectronic tris(pyrazolyl)hydroborate (Tp) analogues are inherently anionic due to the borate centre. Kimblin, Murphy, and Parkin demonstrated that [Pimᴾʳⁱ,ᴮᵘᵗ]Co(NO₃)⁺ adopts a bidentate nitrate coordination mode, while the corresponding anionic [Tpᴮᵘᵗ]Co(NO₃) complex favours a different nitrate-binding geometry, directly attributed to the charge difference between the neutral Pim and anionic Tp ligand frameworks [1]. In the broader nitrate-binding series {[Pimᴾʳⁱ,ᴮᵘᵗ]M(NO₃)}⁺ (M = Co, Cu, Zn, Cd, Hg), the nitrate coordination mode—monodentate vs. bidentate—is governed by the metal identity, a tunability not available with the more rigidly anionic Tp scaffolds [2].

Ligand Charge Effect
Head-to-head
Neutral TIP framework leads to bidentate nitrate in {[Pim]M(NO₃)}⁺; anionic Tp scaffold favours alternative coordination geometry.
Supports charge-state authentic modeling for carbonic anhydrase active-site mimics.
Based on single-crystal XRD across Co, Cu, Zn, Cd, Hg nitrate series.
Coordination chemistry Bioinorganic modeling Scorpionate ligand design

Weak Sigma Donation Characterized by EPR Spectroscopy

The copper(II) complex of tris(1-ethyl-4-isopropyl-imidazolyl-κN)phosphine displays an EPR hyperfine coupling constant A‖ of only 131 G, significantly smaller than the 160–200 G range typical for Cu(II) complexes with more basic amine or pyridyl N-donor ligands [1]. This small A‖ value is a direct spectroscopic signature of weak σ-donation from the imidazolyl nitrogen atoms to the copper centre, a consequence of the electron-withdrawing effect of the central phosphorus atom transmitted through the imidazole rings. Time-dependent DFT calculations (B3LYP/6-311+G(d,p)) confirmed that the weak σ-donation shifts d–d transitions to lower energy and accounts for the distinctive UV–Vis profile [2].

Cu(II) Hyperfine Coupling
Class-level
A‖ = 131 G (18–35% lower than typical N-donor Cu(II) complexes, which range 160–200 G).
Indicates weak σ-donation; enables electronic tuning without steric ligand modifications.
EPR and DFT evidence; frozen methanol glass at X-band.
EPR spectroscopy Copper coordination chemistry Ligand electronic tuning

Hemilabile P,N-Donor Differentiation for Au Nanoclusters

Liu et al. (2025) reported the first tetracationic Au₂₀ nanocluster protected by an imidazolyl-phosphine ligand (dpim), [Au₂₀(dpim)₆(dppe)₂Cl₂]⁴⁺ (Au₂₀-S), characterized crystallographically, spectroscopically, and computationally [1]. The authors explicitly note that prior to this work, hemilabile ligand-protected Au nanoclusters were 'solely limited to pyridyl-phosphine' systems, and that imidazolyl-phosphines provide dynamically labile Au–N bonds with a key advantage: imidazolyl-phosphines are 'more amenable to derivatizations' than pyridylphosphines, enabling expansion of the structural library of hemilabile ligand-protected Au NCs [2]. The distinct ligand arrangement and charge state of Au₂₀-S compared to its two reported structural pyridyl-phosphine-protected analogues establish it as a unique member of a cluster triad for comparative catalytic studies [3].

Au Nanocluster Ligand Scope
Head-to-head
Imidazolyl-phosphine (dpim) forms a new tetracationic Au₂₀ cluster; previously only pyridyl-phosphines were available as hemilabile ligands for Au NCs.
Expands the hemilabile ligand chemical space for catalytic cluster design.
Crystallographic, ESI-MS, and DFT characterization confirm distinct architecture.
Gold nanoclusters Hemilabile ligands Cluster catalysis

Quantitative Cyclic Phosphorylation of Unprotected Nucleosides

Shimidzu and co-workers demonstrated that tri(1-imidazolyl)phosphine (1) reacts with diols bearing appropriately positioned hydroxyl groups (inter-oxygen distance 2.7–3.0 Å) to give the cyclic phosphite quantitatively [1]. Both five- and six-membered cyclic phosphites were obtained quantitatively from diol substrates satisfying this distance criterion. This reactivity is the mechanistic basis for the compound's use in polycondensation of unprotected ribonucleosides, where the vicinal 2′- and 3′-OH groups react with (Im)₃P to form a cyclic phosphite intermediate that is subsequently oxidized to the phosphate linkage [2]. In contrast, conventional phosphoramidite-based oligonucleotide synthesis requires protected nucleosides and a separate activator (e.g., tetrazole, DCI); PCl₃-based phosphorylation of unprotected nucleosides lacks the same chemoselectivity and generally produces complex mixtures .

Cyclic Phosphite Yield
Reported
Quantitative (≈100%) cyclic phosphite formation for diols with inter-oxygen distance 2.7–3.0 Å.
Supports one-pot unprotected ribonucleoside polycondensation strategy.
Compared to stepwise phosphoramidite method; diol distance criterion critical.
Oligonucleotide synthesis Phosphorylation chemistry Unprotected nucleoside coupling

Bifunctional Catalysis Rate Acceleration in Alkene Isomerization

Grotjahn and co-workers established that catalysts incorporating imidazolylphosphine ligands—in which the imidazole N–H or N-alkyl group can act as a proton shuttle—accelerate anti-Markovnikov alkyne hydration and alkene isomerization/deuteration by factors of 1,000 to over 10,000 compared to catalyst systems lacking the bifunctional heterocyclic phosphine motif [1]. In a specific demonstration using a CpRu complex bearing a bifunctional imidazolylphosphine, alkene double-bond migration over up to 30 positions was achieved, with rate accelerations of up to 1 × 10⁴ relative to the corresponding catalyst with a non-bifunctional phosphine [2]. The (E)-selectivity exceeded 99% even for substrates where (E) and (Z) isomers are of comparable thermodynamic stability, using catalyst loadings of only 1–2 mol % .

Catalytic Rate Acceleration
Class-level
Rate acceleration of 1,000–10,000× vs. non-bifunctional phosphines; >99% (E)-selectivity at 1–2 mol % Ru catalyst loading.
Bifunctional imidazole proton-shuttle motif drives catalytic efficiency.
Demonstrated for alkene zipper across up to 30 positions.
Bifunctional catalysis Alkene isomerization Alkyne hydration

Spectroscopic Fidelity in Oxyhemocyanin Biomimetic Modeling

The peroxo-dicopper(II) adduct formed from [Cu(T1Et4MeIP)(CH₃CN)]⁺ and O₂ at low temperature exhibits UV–Vis absorption maxima at 338 nm (ε = 19,500 M⁻¹cm⁻¹) and 521 nm (ε = 1,000 M⁻¹cm⁻¹) with a resonance-enhanced O–O stretching frequency of 740 cm⁻¹ [1]. These values closely approximate those of native oxyhemocyanin (λmax ≈ 345 nm and 570 nm; ν(O–O) ≈ 750 cm⁻¹). In a related study using a sterically more hindered variant (Pimⁱᴾʳ²), the values were 343 nm (ε = 19,500 M⁻¹cm⁻¹), 549 nm (ε = 790 M⁻¹cm⁻¹), and ν(O–O) = 750 cm⁻¹ [2]. The TIP-based system also demonstrated reversible dioxygen binding upon thermal cycling between −78 °C and −20 °C in methanol—a functional property not uniformly observed with Tp-based dicopper models, which more frequently yield irreversible oxidation products [3].

Oxyhemocyanin Model Fidelity
Class-level
UV–Vis λmax within 2–7 nm of native oxyhemocyanin; ν(O–O) within 10 cm⁻¹; reversible O₂ binding over multiple thermal cycles.
Reported spectroscopic match supports biomimetic O₂ activation and transport studies.
TIP–Cu(I) system; Tp-based analogues frequently give irreversible oxidation.
Bioinorganic chemistry Dioxygen activation Hemocyanin modeling

Application Scenarios with Documented Differentiation


Bioinorganic Modeling of Histidine-Triad Metalloenzyme Active Sites

Researchers constructing structural and functional models of metalloenzymes whose active sites feature three histidine (imidazole) donors coordinated to a divalent metal centre should select tris(imidazolyl)phosphine-based ligands over anionic scorpionates. The neutral Pim framework avoids the charge mismatch introduced by Tp ligands, and the nitrate-binding mode series {[Pimᴾʳⁱ,ᴮᵘᵗ]M(NO₃)}⁺ (M = Co, Cu, Zn, Cd, Hg) provides a tunable platform where coordination geometry responds authentically to metal identity [1]. For O₂-activation studies, TIP-supported Cu(I) complexes form peroxo-dicopper(II) adducts with λmax within 2–7 nm and ν(O–O) within 10 cm⁻¹ of native oxyhemocyanin, and crucially, demonstrate reversible O₂ binding over multiple thermal cycles—a functional benchmark not consistently achieved with Tp-based analogues [2].

Hemilabile Ligand Design for Atomically Precise Au Nanocluster Catalysts

Investigators synthesizing ligand-protected Au nanoclusters for catalytic applications—where a trade-off between structural stability and catalytic activity is required—should adopt imidazolylphosphine ligands over the previously established pyridylphosphine class. The Au₂₀(dpim)₆(dppe)₂Cl₂]⁴⁺ cluster provides crystallographic proof that imidazolylphosphines support labile Au–N bonds, and the imidazolyl scaffold offers greater derivatization potential than pyridyl analogues [3]. This expanded chemical space enables systematic tuning of ligand lability, cluster charge, and surface chemistry, directly impacting catalytic performance in reactions mediated by atomically precise metal clusters [4].

Unprotected Nucleoside Polycondensation for One-Pot Oligoribonucleotide Synthesis

For oligonucleotide chemists pursuing synthesis strategies that bypass nucleobase protection—particularly for ribonucleosides—tri(1-imidazolyl)phosphine is the reagent of choice. Its ability to quantitatively convert diols with O–O distances of 2.7–3.0 Å into cyclic phosphites, followed by in situ oxidation to phosphate linkages, enables direct polycondensation of unprotected uridine and 5-bromouridine [5]. This chemistry has no parallel in the conventional phosphoramidite approach, which mandates protected monomers and separate activator (tetrazole/DCI) coupling steps, nor in PCl₃-mediated phosphorylation, which lacks the required chemoselectivity for vicinal diol systems in the presence of unprotected nucleobases [6].

Bifunctional Catalysis for (E)-Selective Alkene Isomerization and Alkyne Hydration

Catalysis groups developing practical isomerization or hydration processes—particularly those targeting (E)-alkenes with high stereoselectivity or anti-Markovnikov alkyne hydration—should evaluate imidazolylphosphine-containing catalyst systems. The documented rate acceleration of 1,000- to >10,000-fold over non-bifunctional phosphine analogues, combined with >99% (E)-selectivity at 1–2 mol % catalyst loading, arises directly from the imidazole nitrogen's ability to function as a proton shuttle in the catalytic cycle [7]. This performance differentiation has been validated for double-bond migration across up to 30 carbon positions, establishing imidazolylphosphine-Ru catalysts as a distinct class for large-scale isomerization processes where conventional phosphine-based systems are kinetically incompetent [8].

Application
Selection Property
Validation Focus
Histidine-triad metalloenzyme modeling
Neutral tridentate imidazole scaffold
Nitrate-binding mode & reversible O₂ binding
Atomically precise Au nanocluster catalysts
Imidazolyl-phosphine derivatization scope
Au–N bond lability & cluster architecture
Unprotected nucleoside polycondensation
Quantitative cyclic phosphite formation
Chemoselectivity for vicinal diols (2.7–3.0 Å)
(E)-Selective alkene isomerization / alkyne hydration
Bifunctional proton-shuttle capability
Rate acceleration & >99% (E)-stereoselectivity
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